2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Description

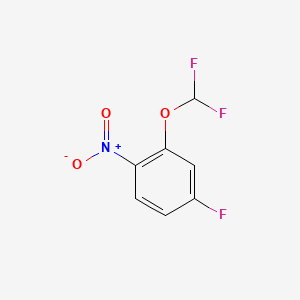

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂) at position 1, a difluoromethoxy (-OCF₂H) group at position 2, and a fluorine atom (-F) at position 4. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol . The difluoromethoxy group imparts enhanced electronegativity and lipophilicity compared to non-fluorinated alkoxy substituents, influencing its chemical reactivity and physical properties. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals, particularly in reactions involving nitro-group reductions or cross-coupling processes .

Propriétés

IUPAC Name |

2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-1-2-5(11(12)13)6(3-4)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZMBGQCIYWPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673302 | |

| Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-62-0 | |

| Record name | 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and General Procedure

The water-phase synthesis of 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene involves the nucleophilic substitution of nitrophenol derivatives with difluorochloromethane in an alkaline medium. The reaction proceeds via deprotonation of the phenolic oxygen by sodium hydroxide, forming a phenoxide ion that attacks difluorochloromethane to install the difluoromethoxy group. A phase-transfer catalyst, such as tetrabutylammonium bromide, enhances reactivity by facilitating interfacial contact between aqueous and organic phases.

Reaction Equation:

Optimization of Reaction Parameters

Critical parameters influencing yield include temperature, reaction time, and catalyst loading. Data from patent CN1348951A reveal the following trends:

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 40–100°C | 95–100°C | 95.7–96.3 |

| Reaction Time | 1–40 hours | 24–40 hours | 95.7–96.3 |

| NaOH/Nitrophenol | 1.2:1–3.2:1 (w/w) | 1.2:1 | 96.3 |

| Catalyst Loading | 1–5 wt% | 2 wt% | 96.3 |

Higher temperatures (>90°C) and prolonged reaction times (>24 hours) favor complete conversion, while excessive sodium hydroxide leads to hydrolysis of difluorochloromethane, reducing yields.

Purification and Scalability

The crude product is isolated via phase separation, followed by alkali washing and steam distillation to achieve >98% purity. Industrial-scale trials demonstrate consistent yields of 95–96% in 1,000 L reactors, confirming the method’s scalability.

Multi-Step Synthesis via Nitration and Hydrogenation

Synthetic Route Overview

An alternative route involves sequential nitration and hydrogenation steps, as detailed in RSC-supported research:

-

Nitration : 4-Fluoro-2-(difluoromethoxy)benzenamine is treated with concentrated sulfuric acid and potassium nitrate to introduce the nitro group.

-

Hydrogenation : The intermediate is reduced using hydrogen gas over a palladium/carbon catalyst.

Reaction Scheme:

Nitration Conditions

Nitration occurs at 0–10°C to suppress side reactions, with a 73% yield over two steps. Key parameters:

Hydrogenation and Purification

Hydrogenation at ambient temperature with 10% Pd/C achieves quantitative conversion. Purification via silica gel chromatography yields 98% pure product.

Comparative Analysis of Methods

Yield and Efficiency

| Method | Maximum Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Water-Phase Substitution | 96.3 | >98 | Industrial |

| Multi-Step Synthesis | 73 | 98 | Laboratory |

The water-phase method outperforms in yield and scalability, making it preferable for bulk production.

Emerging Techniques and Innovations

Recent advances focus on deuterated derivatives, such as 2-(difluoromethoxy-d)-4-fluoro-1-nitrobenzene, synthesized using deuterated difluorochloromethane. This approach retains the reaction efficiency (73% yield) while enabling isotopic labeling for pharmacokinetic studies.

Industrial Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The difluoromethoxy group can be oxidized under specific conditions to form difluoromethyl ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 2-(Difluoromethoxy)-4-fluoroaniline.

Oxidation: Formation of difluoromethyl ketones.

Applications De Recherche Scientifique

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene with structurally related nitroaromatic compounds:

Pharmacological Relevance

Difluoromethoxy-substituted benzimidazoles, such as those listed in pharmacopeial standards (e.g., 5-(Difluoromethoxy)-2-[(RS)-sulfinyl]-1-methyl-1H-benzimidazole), highlight the role of difluoromethoxy groups in enhancing metabolic stability and bioavailability in proton pump inhibitors . The target compound’s nitro group could be reduced to an amine for subsequent derivatization into such pharmacophores.

Activité Biologique

2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

- Molecular Formula : C7H4F3NO3

- Molecular Weight : 207.11 g/mol

- Structure : The compound features a nitro group, difluoromethoxy group, and a fluoro substituent on a benzene ring, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells. The presence of electron-withdrawing groups such as nitro and fluoro enhances its reactivity and binding affinity to biological molecules.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, disrupting normal cellular functions.

- Receptor Modulation : It can interact with specific receptors, potentially altering signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| P. aeruginosa | 14 | 64 µg/mL |

Cytotoxicity Studies

The compound has shown cytotoxic effects on cancer cell lines, particularly in human cervical cancer cells. Studies indicate that it induces cell cycle arrest and apoptosis through caspase-dependent pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G2/M phase |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated significant inhibition of growth in multiple strains, supporting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The findings revealed that it effectively induced apoptosis in HeLa cells via the activation of caspases, suggesting potential therapeutic applications in oncology.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to elucidate its metabolic pathways and elimination routes.

Q & A

Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-4-fluoro-1-nitrobenzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or electrophilic nitration. For example:

- NAS Route : Reacting 2-fluoro-4-(difluoromethoxy)benzene with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration .

- Electrophilic Nitration : Introducing the nitro group to a pre-functionalized benzene ring using mixed acid systems. Yield optimization requires precise stoichiometry and inert atmospheres to avoid side reactions (e.g., defluorination) . Key variables include catalyst choice (e.g., Lewis acids like FeCl₃), solvent polarity (DMSO vs. acetonitrile), and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹⁹F NMR is critical for identifying difluoromethoxy (-OCF₂H) and fluorine substituents. Chemical shifts for -OCF₂H typically appear at δ -80 to -85 ppm .

- HPLC-MS : Used to confirm purity and detect trace impurities (e.g., dehalogenated byproducts). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- XRD : Resolves crystal packing and substituent orientation, particularly for studying solid-state stability .

Q. How does the difluoromethoxy group influence the compound’s biological activity in medicinal chemistry studies?

The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability. Fluorine atoms increase binding affinity to hydrophobic enzyme pockets via C-F···H interactions. In vitro assays (e.g., enzyme inhibition) should compare analogs with methoxy or trifluoromethoxy groups to isolate substituent effects .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on nitro-group reduction in this compound?

Conflicting reports on nitro-to-amine reduction efficiency (e.g., H₂/Pd vs. Zn/HCl) arise from competing pathways:

- Catalytic Hydrogenation : Pd/C in ethanol selectively reduces nitro groups but may dehalogenate fluorine substituents at high pressures .

- Acidic Conditions : HCl/Zn promotes nitro reduction but risks protonating the difluoromethoxy group, leading to decomposition . Mechanistic studies should employ kinetic monitoring (e.g., in situ IR) and DFT calculations to map energy barriers for competing reactions .

Q. How can researchers design stability studies to identify degradation products under varying storage conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS for hydrolysis (nitro→amide), oxidation (nitro→nitroso), or defluorination .

- pH Stability : Test in buffered solutions (pH 1–13). Acidic conditions may cleave the difluoromethoxy group, while alkaline media promote nitro-group solvolysis .

- Table : Common Degradation Pathways

| Condition | Major Degradants | Detection Method |

|---|---|---|

| Heat (60°C) | 4-fluoro-2-(difluoromethoxy)phenol | HPLC-UV/ELSD |

| UV Light | Nitroso derivatives | LC-MS/MS |

| Acidic (pH 1) | Defluorinated products | ¹⁹F NMR |

Q. What strategies resolve discrepancies in substituent effects on reaction efficiency across studies?

Conflicting substituent effects (e.g., electron-withdrawing vs. -donating groups) often stem from solvent polarity or catalyst compatibility. For example:

- Meta-Fluorine : May sterically hinder NAS in polar aprotic solvents but enhance reactivity in non-polar media due to reduced solvation .

- Cross-Study Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with reaction rates under standardized conditions .

Methodological Considerations

Q. How can computational tools predict reaction pathways for derivatives of this compound?

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., nitration precedence in polyhalobenzenes) .

- DFT Calculations : Model transition states for NAS or nitro-group reductions to prioritize synthetic routes with lower activation energies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods with HEPA filters to capture volatile byproducts (e.g., HF from defluorination) .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves due to permeability to nitro compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.